Cas no 16168-15-3 (4-benzylpiperidine-1-sulfonamide)

4-Benzylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a benzyl-substituted piperidine core, offering versatility as a synthetic intermediate in medicinal chemistry and drug discovery. Its structure combines a sulfonamide moiety, known for its bioactivity, with a benzylpiperidine scaffold, which is frequently utilized in central nervous system (CNS)-targeting compounds. This compound is particularly valuable for researchers exploring modulators of neurotransmitter receptors or enzyme inhibitors. The sulfonamide group enhances binding affinity and solubility, while the benzylpiperidine framework provides a rigid hydrophobic element for structural optimization. Suitable for controlled functionalization, it serves as a key building block in the development of pharmacologically active molecules.
4-benzylpiperidine-1-sulfonamide structure
16168-15-3 structure
Product name:4-benzylpiperidine-1-sulfonamide
CAS No:16168-15-3
MF:C12H18N2O2S
Molecular Weight:254.348521709442
CID:4609297

4-benzylpiperidine-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-benzylpiperidine-1-sulfonamide
    • インチ: 1S/C12H18N2O2S/c13-17(15,16)14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,13,15,16)
    • InChIKey: GHHLZJXJNUPZCT-UHFFFAOYSA-N
    • SMILES: N1(S(N)(=O)=O)CCC(CC2=CC=CC=C2)CC1

計算された属性

  • 精确分子量: 254.109
  • 同位素质量: 254.109
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8A^2

4-benzylpiperidine-1-sulfonamide Security Information

4-benzylpiperidine-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-64168-0.1g
4-benzylpiperidine-1-sulfonamide
16168-15-3 95%
0.1g
$202.0 2023-02-13
TRC
B704885-10mg
4-Benzylpiperidine-1-sulfonamide
16168-15-3
10mg
$ 50.00 2022-06-06
Enamine
EN300-64168-0.05g
4-benzylpiperidine-1-sulfonamide
16168-15-3 95%
0.05g
$135.0 2023-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1324059-500mg
4-Benzylpiperidine-1-sulfonamide
16168-15-3 95%
500mg
¥4898 2023-04-10
Enamine
EN300-64168-2.5g
4-benzylpiperidine-1-sulfonamide
16168-15-3 95%
2.5g
$1202.0 2023-02-13
Enamine
EN300-64168-0.25g
4-benzylpiperidine-1-sulfonamide
16168-15-3 95%
0.25g
$288.0 2023-02-13
Enamine
EN300-64168-1.0g
4-benzylpiperidine-1-sulfonamide
16168-15-3 95%
1.0g
$614.0 2023-02-13
Aaron
AR01A9TK-1g
4-benzylpiperidine-1-sulfonamide
16168-15-3 95%
1g
$870.00 2025-02-09
Aaron
AR01A9TK-10g
4-benzylpiperidine-1-sulfonamide
16168-15-3 95%
10g
$3653.00 2023-12-15
A2B Chem LLC
AV57804-10g
4-benzylpiperidine-1-sulfonamide
16168-15-3 95%
10g
$2812.00 2024-04-20

4-benzylpiperidine-1-sulfonamide 関連文献

4-benzylpiperidine-1-sulfonamideに関する追加情報

Chemical Profile of 4-benzylpiperidine-1-sulfonamide (CAS No. 16168-15-3)

4-benzylpiperidine-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 16168-15-3, is a heterocyclic organic compound featuring a piperidine ring substituted with a benzyl group and a sulfonamide moiety. This structure imparts unique physicochemical properties, making it a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. The sulfonamide functional group is particularly noteworthy, as it is widely recognized for its biological activity and role in drug development.

The molecular formula of 4-benzylpiperidine-1-sulfonamide is C12H15NOS, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of the sulfonamide group (-SO2NH2) contributes to the compound's solubility in polar solvents and its potential reactivity with biological targets. This characteristic has been leveraged in the design of various pharmacophores targeting neurological and inflammatory pathways.

In recent years, 4-benzylpiperidine-1-sulfonamide has garnered attention due to its structural similarity to known bioactive molecules. The piperidine core is a common scaffold in drug discovery, particularly in the development of central nervous system (CNS) therapeutics. Its ability to modulate neurotransmitter receptors and ion channels has been explored in preclinical studies aimed at treating conditions such as depression, anxiety, and chronic pain.

One of the most compelling aspects of 4-benzylpiperidine-1-sulfonamide is its potential as a lead compound for further derivatization. Researchers have investigated analogs of this molecule to optimize pharmacokinetic profiles and enhance target specificity. For instance, modifications to the benzyl substituent or the sulfonamide group have yielded derivatives with improved metabolic stability and reduced off-target effects. These efforts align with the broader trend in drug development toward rational molecular design based on structure-activity relationships (SAR).

The sulfonamide moiety itself is known for its versatility in medicinal chemistry. It serves as a hydrogen bond acceptor and can interact with hydrophobic pockets on biological targets, contributing to binding affinity. Additionally, sulfonamides have demonstrated efficacy as antimicrobial agents, although this aspect is less relevant to the current focus on CNS applications. The dual functionality of 4-benzylpiperidine-1-sulfonamide—the piperidine ring and the sulfonamide group—makes it a promising candidate for multifaceted therapeutic intervention.

Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 4-benzylpiperidine-1-sulfonamide against large databases of protein targets. Machine learning models have been trained to predict binding affinities and identify potential drug candidates with high accuracy. These computational approaches have accelerated the discovery process by prioritizing molecules with favorable pharmacological properties early in the development pipeline.

In vitro studies have begun to elucidate the mechanism of action for 4-benzylpiperidine-1-sulfonamide, revealing interactions with key neurotransmitter systems. For example, preliminary data suggest that this compound may modulate serotonin receptors (5-HT1A, 5-HT2A) or dopamine receptors (D2, D3), which are implicated in mood regulation and reward pathways. Such findings are consistent with its potential utility in treating psychiatric disorders characterized by dysregulated neurotransmission.

The synthesis of 4-benzylpiperidine-1-sulfonamide involves multi-step organic reactions that highlight the synthetic prowess required for constructing complex heterocyclic systems. Key synthetic routes include nucleophilic substitution reactions to introduce the sulfonamide group onto a piperidine precursor, followed by benzyl group attachment via cross-coupling methodologies such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling. These reactions are often catalyzed by transition metals to enhance efficiency and selectivity.

The physicochemical properties of 4-benzylpiperidine-1-sulfonamide, including solubility, melting point, and stability under various conditions, are critical factors influencing its formulation and bioavailability. Solubility studies indicate moderate water solubility due to the polar sulfonamide group, which may facilitate intravenous administration if further developed as an injectable drug. Conversely, poor solubility could necessitate formulation strategies such as prodrugs or co-administration with solubilizing agents.

In conclusion,4-benzylpiperidine-1-sulfonamide represents a structurally intriguing compound with potential applications in pharmaceuticals targeting neurological disorders. Its unique combination of chemical features—heterocyclic core, benzyl substitution, and sulfonamide functionality—makes it a valuable scaffold for medicinal chemistry innovation. Ongoing research aims to harness these properties through both experimental synthesis and computational modeling to develop novel therapeutics that address unmet medical needs.

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